

An In-Depth Technical Guide to Pneumocandin B0: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Pneumocandin B2*

Cat. No.: *B15564754*

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An authoritative guide for researchers, scientists, and drug development professionals on the chemical and biological properties of the pivotal antifungal agent, Pneumocandin B0.

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus *Glarea lozoyensis*. It is a compound of significant interest in the pharmaceutical industry, primarily serving as the crucial starting material for the semi-synthesis of Caspofungin, a frontline antifungal drug. Echinocandins represent a vital class of antifungal agents due to their unique mechanism of action, targeting the fungal cell wall—a structure absent in mammalian cells—thereby offering a high degree of selective toxicity.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies associated with Pneumocandin B0.

Note on Nomenclature: While the user query specified "**Pneumocandin B2**," the vast body of scientific literature refers to the precursor of Caspofungin as Pneumocandin B0. It is understood that for the purposes of this guide, "**Pneumocandin B2**" refers to the widely studied Pneumocandin B0. In its natural fermentation, Pneumocandin B0 is often a minor product alongside the more abundant Pneumocandin A0.^{[1][2]}

Chemical Structure and Physicochemical Properties

Pneumocandin B0 is a complex cyclic lipohexapeptide. Its structure consists of a cyclic hexapeptide core N-acylated with a 10,12-dimethylmyristoyl lipid side chain. This lipophilic tail is crucial for its antifungal activity.

The core hexapeptide contains several non-proteinogenic and hydroxylated amino acids, which are key to its biological function and solubility characteristics. The specific amino acids at positions 5 and 6 are 3-hydroxyglutamine and trans-3-hydroxy-L-proline, respectively.[3]

Physicochemical Data

The key physicochemical properties of Pneumocandin B0 are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₅₀ H ₈₀ N ₈ O ₁₇	[4][5]
Molecular Weight	1065.21 g/mol	
Appearance	White crystalline powder	
Melting Point	>230°C (with decomposition)	
Solubility	Soluble in DMSO (≥94.6 mg/mL), Ethanol (≥56.2 mg/mL), Methanol. Limited water solubility.	
CAS Number	135575-42-7	

Note: Specific optical rotation and detailed spectroscopic data (NMR, IR) are not consistently reported in publicly available literature but are confirmed through HPLC and high-resolution mass spectrometry during characterization.

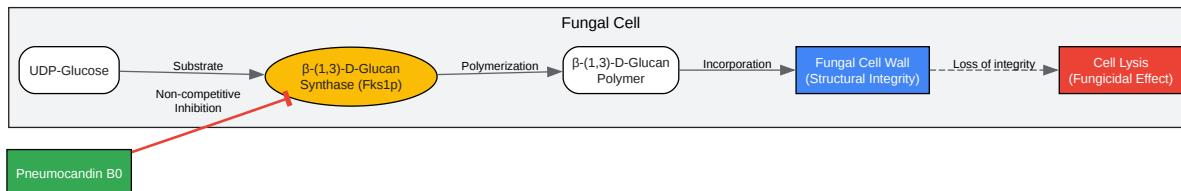
Biological Properties and Mechanism of Action

Pneumocandin B0 exhibits potent antifungal activity against a broad spectrum of fungal pathogens, most notably *Candida* and *Aspergillus* species.

Mechanism of Action: Inhibition of β -(1,3)-D-Glucan Synthase

The primary mechanism of action for Pneumocandin B0 and other echinocandins is the non-competitive inhibition of the enzyme β -(1,3)-D-glucan synthase. This enzyme is an integral component of the fungal cell wall biosynthesis pathway, responsible for polymerizing UDP-glucose into long chains of β -(1,3)-D-glucan, a critical structural polymer that maintains the osmotic integrity of the fungal cell.

By inhibiting this enzyme, Pneumocandin B0 disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This targeted action is highly specific to fungi, contributing to the low toxicity profile of echinocandin-class drugs in humans. Inhibition of the synthase has been shown to trigger a cell cycle feedback mechanism, resulting in cell cycle arrest.



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Mechanism of action of Pneumocandin B0.

Antifungal Activity

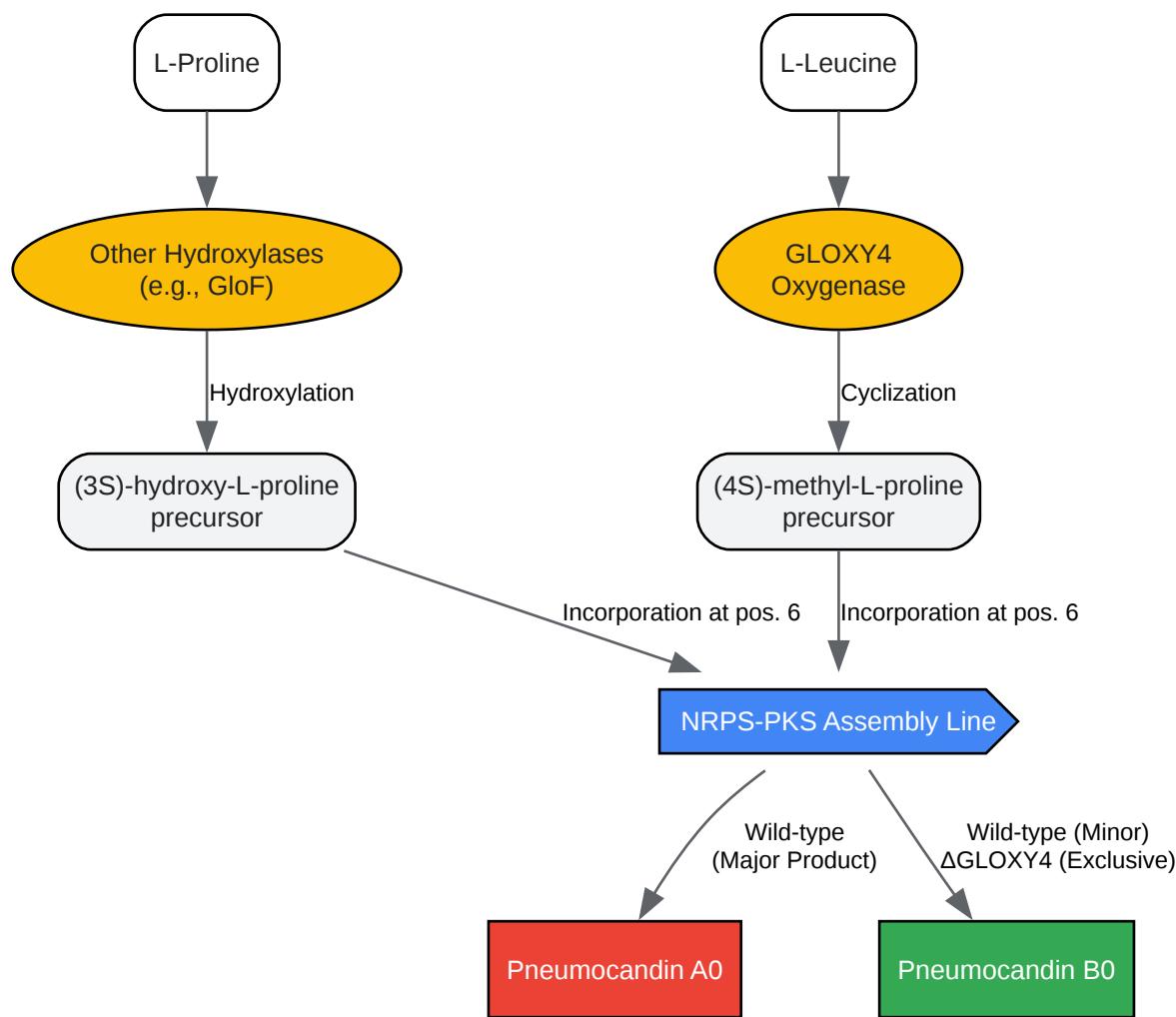
Pneumocandin B0 has demonstrated significant in vitro activity against various fungal pathogens. The half-maximal inhibitory concentrations (IC_{50}) for glucan synthase inhibition are in the nanogram per milliliter range for key pathogens.

Organism	IC ₅₀ (Glucan Synthase Inhibition)	Reference(s)
Candida albicans	70 ng/mL	
Aspergillus fumigatus	67 ng/mL	

Biosynthesis

Pneumocandin B0 is a secondary metabolite produced through a complex biosynthetic pathway in *G. lozoyensis*. The core of this pathway is a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) which assemble the peptide core and the lipid side chain, respectively.

A key step in determining the final structure is the hydroxylation of amino acid precursors. In wild-type strains, the production of Pneumocandin A0 often predominates over B0. The difference lies in the amino acid at position six of the hexapeptide core. The enzyme GLOXY4, a nonheme, α -ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form (4S)-methyl-L-proline, the precursor for the residue in Pneumocandin A0. Genetic disruption of the GLOXY4 gene abolishes Pneumocandin A0 production and results in the exclusive production of Pneumocandin B0, a crucial development for industrial-scale manufacturing.



Simplified biosynthesis of Pneumocandins A0 and B0.

Experimental Protocols

This section details generalized methodologies for the isolation, analysis, and activity testing of Pneumocandin B0.

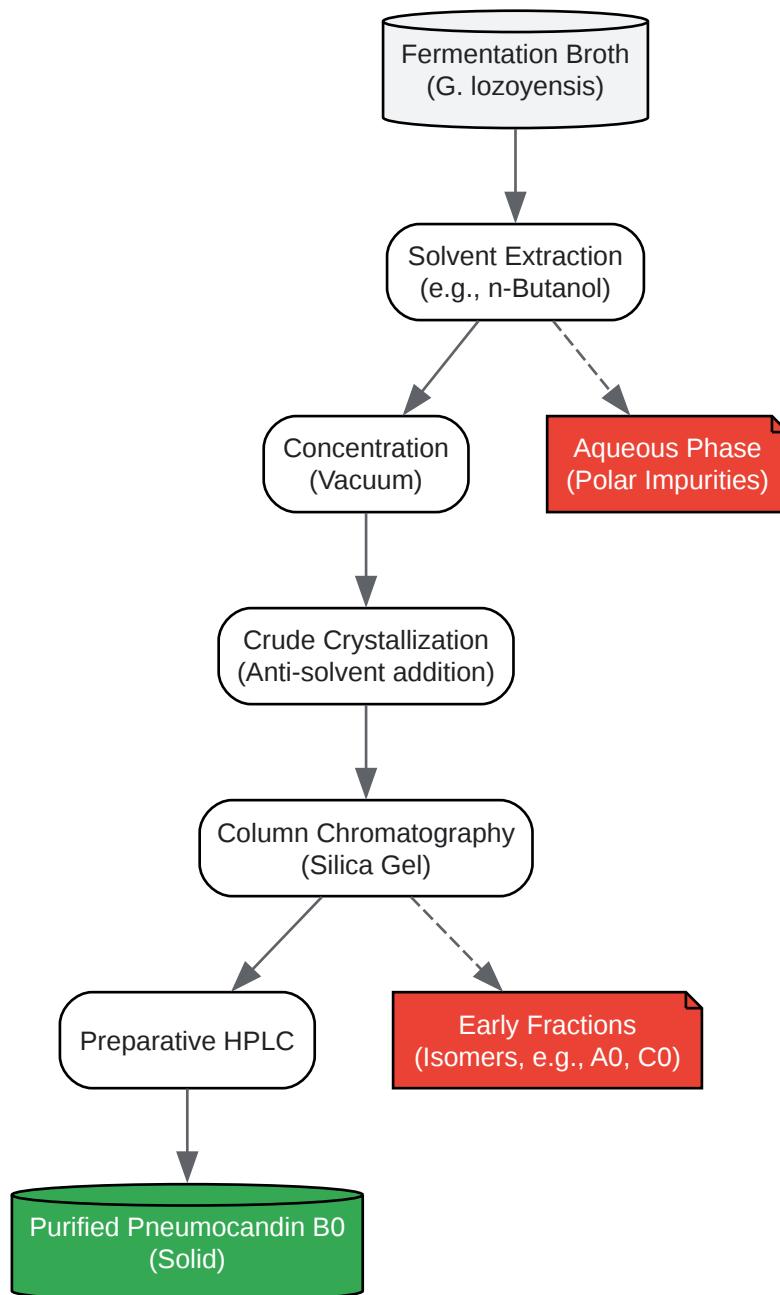
Isolation and Purification from Fermentation Broth

The recovery of Pneumocandin B0 from *G. lozoyensis* fermentation is a multi-step process aimed at separating the target molecule from other cellular components and related pneumocandin isomers.

Objective: To isolate and purify Pneumocandin B0 from a fermentation culture.

Methodology:

- Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as n-butanol. The product, being lipophilic, partitions into the organic phase.
- Concentration: The organic extract is concentrated under vacuum to reduce the volume.
- Washing & Charcoal Treatment: The concentrate may be washed with aqueous solutions to remove polar impurities. Activated charcoal treatment is often employed to remove colored impurities.
- Crystallization: The concentrate is treated with an anti-solvent (e.g., acetone) at reduced temperatures (0-10°C) to induce crystallization of the crude product.
- Chromatography: The crude solid is redissolved and subjected to column chromatography.
 - Adsorbent: Silica gel or alumina is commonly used.
 - Elution: A gradient of solvents, such as methanol-water mixtures, is used to first elute more polar impurities, followed by fractions enriched in Pneumocandin B0.
- Final Purification (HPLC): High-performance liquid chromatography (HPLC) is used for final polishing to separate Pneumocandin B0 from its closely related isomers, such as Pneumocandin C0. Normal phase or HILIC chromatography on a silica column is often effective.
- Drying: The purified, product-rich fractions are pooled, concentrated, and dried under vacuum to yield a solid, high-purity product.



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General workflow for isolation and purification.

Antifungal Susceptibility Testing (Broth Microdilution)

Determining the minimum inhibitory concentration (MIC) is essential for evaluating the potency of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.

Objective: To determine the MIC of Pneumocandin B0 against a fungal isolate (e.g., *Candida albicans*).

Methodology:

- Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a pure culture. A suspension is made in sterile saline and adjusted spectrophotometrically to a standardized concentration (e.g., 1×10^6 to 5×10^6 cells/mL). This is then diluted to the final working inoculum concentration.
- Drug Dilution: A stock solution of Pneumocandin B0 in DMSO is prepared. A two-fold serial dilution series is prepared in RPMI 1640 medium in a 96-well microtiter plate.
- Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate, including a drug-free growth control well.
- Incubation: The plate is incubated at 35°C for 24-48 hours.
- Endpoint Reading: The MIC is determined as the lowest concentration of Pneumocandin B0 that causes a significant reduction in growth (typically $\geq 50\%$) compared to the drug-free control well. This can be assessed visually or with a spectrophotometer.

Conclusion

Pneumocandin B0 remains a cornerstone in the development of modern antifungal therapies. Its potent and selective mechanism of action against β -(1,3)-D-glucan synthase provides a clear advantage in treating invasive fungal infections. A thorough understanding of its chemical structure, biosynthetic pathway, and properties is essential for researchers working on the optimization of its production, the development of novel semi-synthetic derivatives, and the exploration of its full therapeutic potential. The methodologies outlined in this guide provide a framework for the consistent analysis and evaluation of this important natural product.

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